molecular formula C14H7BrCl2N2OS2 B2782177 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 392252-21-0

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2782177
CAS No.: 392252-21-0
M. Wt: 434.15
InChI Key: JRZVZKMXGGVTOP-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a benzamide core substituted with a bromo group at the para position and linked to a complex heterocyclic system containing both thiazole and dichlorothiophene rings. This specific molecular architecture is designed to explore structure-activity relationships against pathogenic targets. Compounds incorporating thiazole and thiophene motifs have demonstrated versatile pharmacological activities, including potent antibacterial and antiviral effects . Such derivatives often act by targeting key viral enzymes or bacterial systems, such as DNA gyrase B or efflux pumps like NorA in multidrug-resistant bacteria . The presence of the bromo-benzamide group is a common pharmacophoric element that can enhance binding affinity to biological targets, while the dichlorothiophene moiety is known to influence the compound's lipophilicity and membrane permeability. Researchers utilize this reagent primarily in the design and synthesis of novel agents to combat multidrug-resistant bacterial strains and pathogenic viruses . It is strictly for use in laboratory research to investigate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-8-3-1-7(2-4-8)13(20)19-14-18-10(6-21-14)9-5-11(16)22-12(9)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZVZKMXGGVTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the bromination of the benzamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Analogues

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-Thiazol-2-yl]-4-Nitrobenzamide
  • Structural Difference : The 4-bromo substituent in the target compound is replaced with a nitro group.
  • Molecular Weight : 444.16 g/mol (vs. 437.31 g/mol for the bromo analogue) .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
  • Structural Difference : The thiazole substituent is a simple 5-chloro group, and the benzamide has 2,4-difluoro substituents.
  • Biological Relevance : Demonstrates hydrogen bonding (N–H⋯N) and inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .
  • Key Contrast : The absence of the dichlorothiophene moiety reduces steric bulk, possibly affecting target specificity.

Thiophene- and Thiazole-Modified Analogues

4-Bromo-N-[5-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-yl]Thiophene-2-Carboxamide (Compound 6d)
  • Structural Difference : Replaces benzamide with thiophene-2-carboxamide and introduces a 2,4-dichlorobenzyl group on the thiazole.
  • Activity : Exhibits significant cytotoxic and cytostatic effects, suggesting that the dichlorobenzyl group enhances interaction with cellular targets .
  • Molecular Weight : 524.46 g/mol (similar to the target compound) .
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structural Difference: Substitutes the dichlorothiophene with a 4-methylphenyl group and replaces bromine with a phenoxy group.
  • Activity : Modulates plant growth (129.23% activity, p < 0.05), highlighting the role of lipophilic substituents in bioactivity .

Sulfonamide and Pyrazole Derivatives

BA95997 (N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-Thiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide)
  • Structural Difference : Incorporates a sulfamoyl group at the 4-position of the benzamide.
  • Impact : The sulfonamide moiety enhances hydrogen-bonding capacity and may improve solubility, though molecular weight increases to 524.46 g/mol .
4-Bromo-N-[4-(2,5-Dimethoxyphenyl)-1,3-Thiazol-2-yl]-1,5-Dimethyl-1H-Pyrazole-3-Carboxamide
  • Structural Difference : Replaces benzamide with a pyrazole carboxamide and substitutes dimethoxyphenyl on the thiazole.

Structure-Activity Relationship (SAR) Analysis

Halogen Substituents

  • Bromo vs. Nitro : Bromine’s moderate electron-withdrawing effect balances lipophilicity and reactivity, whereas nitro groups may improve binding to charged residues but reduce metabolic stability .
  • Chlorine on Thiophene : The 2,5-dichlorothiophene in the target compound enhances steric bulk and electron deficiency, likely critical for interactions with hydrophobic enzyme pockets .

Thiazole Substitution

  • Dichlorothiophene vs. Dichlorobenzyl : The dichlorothiophene in the target compound provides a planar, conjugated system, favoring π-π stacking, while dichlorobenzyl groups (as in Compound 6d) introduce flexibility for deeper target penetration .

Functional Group Variations

  • Amide vs.

Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-Bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide C₁₄H₈BrCl₂N₂O₂S₂ 437.31 4-Br, 2,5-Cl-thiophene Under investigation
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide C₁₄H₈Cl₂N₃O₃S₂ 444.16 4-NO₂, 2,5-Cl-thiophene HIV RT inhibition (analogue)
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C₁₅H₈BrCl₂N₂O₂S₂ 524.46 Thiophene carboxamide, 2,4-Cl-benzyl Cytotoxic
BA95997 C₂₁H₁₅Cl₂N₃O₃S₃ 524.46 4-Sulfamoyl, 2,5-Cl-thiophene Enzyme inhibition (proposed)

Biological Activity

4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. The compound features a thiazole ring linked to a benzamide moiety and a dichlorothiophene substituent, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Key Structural Features:

  • Thiazole Ring: Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Dichlorothiophene Group: Contributes to the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide have shown potent inhibition against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis or function .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The presence of bromine and chlorine substituents in this compound may enhance its cytotoxicity against specific cancer cell lines .

The biological activity of 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide can be attributed to its ability to interact with specific enzymes or receptors in microbial or cancer cells.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Receptor Binding: It is hypothesized that the compound binds effectively to certain receptors, modulating their activity and leading to downstream biological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy: A case study assessed the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cytotoxicity Assays: In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide induced significant apoptosis compared to control groups. Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic events .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicityIncreased cell death

Q & A

What are the established synthetic methodologies for this compound, and what critical reaction conditions must be controlled?

The synthesis involves coupling a thiazol-2-amine derivative with a substituted benzoyl chloride. For example, analogous compounds are synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by purification via chromatography . Critical conditions include:

  • Anhydrous solvents (e.g., pyridine, dichloromethane) to prevent hydrolysis of reactive intermediates.
  • Stoichiometric control (1:1 molar ratio of amine to acyl chloride) to minimize side products.
  • Temperature modulation : Room temperature for amidation to avoid decomposition; reflux for cyclization steps.
  • TLC monitoring (hexane/EtOAc eluent) to confirm reaction completion .

How is the structural integrity and purity verified using advanced analytical techniques?

  • X-ray crystallography : Resolves intermolecular hydrogen bonds (e.g., N—H⋯N interactions) and packing motifs (e.g., C—H⋯F/O) critical for stability .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; HRMS validates molecular weight .
  • Chromatography : HPLC (>95% purity) ensures batch consistency; flash chromatography purifies intermediates .
  • Thermal analysis : DSC identifies polymorphic forms by melting point transitions .

What are the hypothesized biological targets, and what experimental evidence supports these claims?

The compound likely targets pyruvate:ferredoxin oxidoreductase (PFOR) , a key enzyme in anaerobic metabolism. Evidence includes:

  • Structural analogs (e.g., nitazoxanide derivatives) inhibit PFOR via amide anion formation, disrupting electron transfer .
  • In vitro enzyme assays : Measure IC₅₀ values using purified PFOR and NADH oxidation rates.
  • Microbial viability studies : Anaerobic pathogens (e.g., Clostridium) show growth inhibition at µM concentrations .

How can researchers address discrepancies in crystallographic data for thiazole-containing benzamides?

  • Solvent screening : Polar solvents (e.g., methanol vs. DMF) may alter hydrogen-bonding networks .
  • Counterion effects : Replace chloride with triflate to assess packing variations.
  • Computational validation : DFT calculations compare observed and theoretical bond lengths/angles .
  • Variable-temperature XRD : Resolves thermal motion artifacts in unit cell parameters .

What strategies optimize synthetic yield in multi-step reactions?

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials .
  • Catalyst optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in thiophene-thiazole formation .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of thiol intermediates .
  • Excess acyl chloride : 1.2 equivalents drive amidation to >90% conversion .

How does the bromine substituent influence reactivity and bioactivity?

  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, enhancing nucleophilic attack by enzyme active sites .
  • Steric effects : The bulky bromine may restrict rotation, stabilizing bioactive conformations.
  • Quantitative SAR : Hammett σ constants correlate substituent electronics with PFOR inhibition (e.g., σₚ = +0.23 for -Br) .

What are key considerations for designing derivatives in SAR studies?

  • Core modifications : Introduce electron-donating groups (e.g., -OCH₃) on the thiophene to improve solubility .
  • Benzamide substitutions : Fluorine or nitro groups enhance target binding via dipole interactions .
  • Biological testing :
    • Anticancer assays : MTT viability tests on cancer cell lines (e.g., MCF-7).
    • Molecular docking : Simulate binding to PFOR’s active site (PDB: 1PFB) to prioritize synthetic targets .
  • ADMET profiling : Microsomal stability assays and LogP measurements guide lead optimization .

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